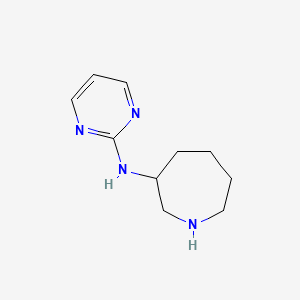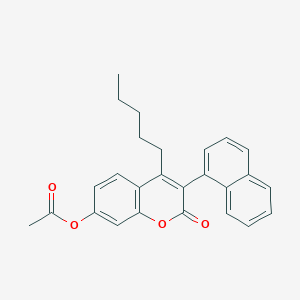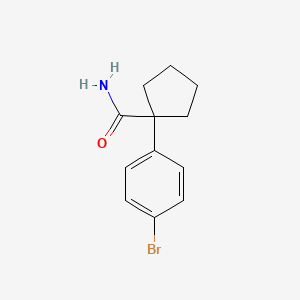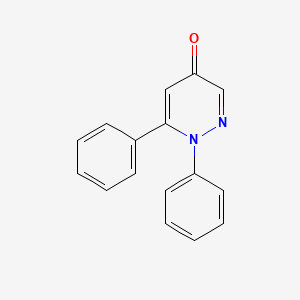![molecular formula C11H17N3O3S B7463996 4-Sulfonamide-[1-(4-aminobutane)]benzamide](/img/structure/B7463996.png)
4-Sulfonamide-[1-(4-aminobutane)]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Sulfonamide-[1-(4-aminobutane)]benzamide, also known as S-4AB, is a compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and molecular biology. S-4AB is a sulfonamide derivative of benzamide, which contains a butylamine side chain. This compound has shown promising results in various studies, and its unique structure has made it a subject of interest for further research.
作用機序
The mechanism of action of 4-Sulfonamide-[1-(4-aminobutane)]benzamide is not fully understood. However, studies have suggested that 4-Sulfonamide-[1-(4-aminobutane)]benzamide inhibits the activity of specific enzymes involved in cancer cell proliferation and bacterial growth. Moreover, 4-Sulfonamide-[1-(4-aminobutane)]benzamide has been shown to interact with specific proteins, leading to changes in their conformation and function.
Biochemical and Physiological Effects:
4-Sulfonamide-[1-(4-aminobutane)]benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 4-Sulfonamide-[1-(4-aminobutane)]benzamide induces apoptosis, inhibits cell proliferation, and inhibits the activity of specific enzymes involved in cancer cell growth. Moreover, 4-Sulfonamide-[1-(4-aminobutane)]benzamide has been shown to inhibit the growth of bacterial strains by inhibiting the activity of specific enzymes involved in bacterial growth.
実験室実験の利点と制限
One of the advantages of using 4-Sulfonamide-[1-(4-aminobutane)]benzamide in lab experiments is its unique structure, which makes it a potential tool for studying protein-ligand interactions and imaging cells. Moreover, 4-Sulfonamide-[1-(4-aminobutane)]benzamide has shown promising results as an anticancer and antibacterial agent. However, one of the limitations of using 4-Sulfonamide-[1-(4-aminobutane)]benzamide in lab experiments is its low solubility in water, which may limit its use in certain experimental conditions.
将来の方向性
There are several future directions for the study of 4-Sulfonamide-[1-(4-aminobutane)]benzamide. One potential direction is to study the mechanism of action of 4-Sulfonamide-[1-(4-aminobutane)]benzamide in more detail. Moreover, further studies are needed to determine the potential of 4-Sulfonamide-[1-(4-aminobutane)]benzamide as an anticancer and antibacterial agent. Additionally, more studies are needed to determine the potential of 4-Sulfonamide-[1-(4-aminobutane)]benzamide as a fluorescent probe and molecular probe for imaging cells. Finally, further studies are needed to improve the solubility of 4-Sulfonamide-[1-(4-aminobutane)]benzamide in water, which may increase its potential for use in lab experiments.
合成法
The synthesis of 4-Sulfonamide-[1-(4-aminobutane)]benzamide involves the reaction of 4-nitrobenzenesulfonamide with 1,4-butanediamine in the presence of a reducing agent such as iron powder. The reaction mixture is then heated under reflux, and the resulting product is purified using column chromatography. The yield of the synthesis is approximately 70%.
科学的研究の応用
4-Sulfonamide-[1-(4-aminobutane)]benzamide has been studied extensively for its potential applications in various fields. In medicinal chemistry, 4-Sulfonamide-[1-(4-aminobutane)]benzamide has shown promising results as an anticancer agent. Studies have shown that 4-Sulfonamide-[1-(4-aminobutane)]benzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Moreover, 4-Sulfonamide-[1-(4-aminobutane)]benzamide has shown potential as an antibacterial agent. Studies have shown that 4-Sulfonamide-[1-(4-aminobutane)]benzamide inhibits the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
In biochemistry, 4-Sulfonamide-[1-(4-aminobutane)]benzamide has been studied for its potential as a fluorescent probe. Studies have shown that 4-Sulfonamide-[1-(4-aminobutane)]benzamide exhibits fluorescence properties, making it a potential tool for studying protein-ligand interactions. Moreover, 4-Sulfonamide-[1-(4-aminobutane)]benzamide has been studied for its potential as a molecular probe for imaging cells.
特性
IUPAC Name |
N-(4-aminobutyl)-4-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c12-7-1-2-8-14-11(15)9-3-5-10(6-4-9)18(13,16)17/h3-6H,1-2,7-8,12H2,(H,14,15)(H2,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYFRIZTYRFPJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCCN)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Sulfonamide-[1-(4-aminobutane)]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate](/img/structure/B7463931.png)
![[3-(4-Chlorophenoxy)-2-methyl-4-oxochromen-7-yl] 4-(diethylsulfamoyl)benzoate](/img/structure/B7463945.png)
![N-[1-(1-benzofuran-2-yl)ethyl]acetamide](/img/structure/B7463949.png)
![6-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7463954.png)



![3-[(4-Methylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione](/img/structure/B7463987.png)
![(6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B7463990.png)
![3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B7464000.png)
![ethyl (Z)-2-cyano-3-[4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]phenyl]prop-2-enoate](/img/structure/B7464003.png)